Chloromethyl2-([(tert-butoxy)carbonyl](methyl)amino)acetate
CAS No.:
Cat. No.: VC17706733
Molecular Formula: C9H16ClNO4
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO4 |
|---|---|
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | chloromethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
| Standard InChI | InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11(4)5-7(12)14-6-10/h5-6H2,1-4H3 |
| Standard InChI Key | BPZZHPHSYBNJQK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC(=O)OCCl |
Introduction
Chemical Identity and Structural Characteristics
Chloromethyl 2-((tert-butoxy)carbonylamino)acetate belongs to the class of protected amino acid derivatives. Its IUPAC name, chloromethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate, reflects three key functional groups:
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Chloromethyl group (-CH₂Cl): A reactive site for nucleophilic substitution, enabling covalent bonding with amines, thiols, or hydroxyl groups.
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Boc-protected methylamino group: The tert-butoxycarbonyl (Boc) moiety shields the amine from undesired reactions during synthesis, while the methyl substituent modulates steric and electronic effects.
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Acetate ester (-OAc): Enhances solubility in organic solvents and facilitates ester hydrolysis for subsequent modifications.
The compound’s stereochemistry and conformational flexibility are influenced by the methyl group on the nitrogen atom, which restricts rotation around the N–C bond. This structural rigidity has implications for its reactivity in peptide coupling reactions and polymer functionalization.
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₆ClNO₄ | |
| Molecular Weight | 237.68 g/mol | |
| Boiling Point | 214°C | |
| Density | 1.143 g/mL at 25°C | |
| Refractive Index | 1.475 (20°C) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
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Protection of Methylamine: Methylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine) to form N-Boc-N-methylamine.
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Acylation with Chloroacetyl Chloride: The Boc-protected amine undergoes acylation with chloroacetyl chloride, yielding N-Boc-N-methylchloroacetamide.
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Esterification: The chloroacetamide intermediate is esterified with methanol in the presence of thionyl chloride (SOCl₂) to produce the final compound.
Critical Reaction Conditions:
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Temperature: 0–5°C during acylation to minimize side reactions.
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Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis.
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Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates esterification.
Industrial Manufacturing
Industrial processes employ continuous-flow reactors to enhance yield and purity (>98%). Key steps include:
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Automated Quenching: Immediate neutralization of excess reagents to prevent decomposition.
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Crystallization: Ethanol-water mixtures precipitate the product, achieving 95% recovery.
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Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensure compliance with pharmacopeial standards.
Table 2: Comparison of Synthesis Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 65–75% | 85–92% |
| Purity | 90–95% | 98–99% |
| Reaction Time | 24–48 hours | 4–6 hours |
| Solvent Consumption | High | Low (closed-loop systems) |
Applications in Medicinal Chemistry
Prodrug Development
The compound’s chloromethyl group enables conjugation with therapeutic agents to create colon-targeted prodrugs. For example, coupling with mesalamine (5-aminosalicylic acid) via an amino-alkoxycarbonyloxymethyl (AOCOM) linker enhances stability in the stomach (pH 1.2) and releases the drug in the colon (pH 7.4).
Table 3: Performance of AOCOM Prodrug vs. Commercial Mesalamine
| Metric | AOCOM Prodrug | Commercial Formulation |
|---|---|---|
| Gastric Stability (24h) | 98% | 72% |
| Colonic Release (48h) | 93% | 68% |
| Bioavailability | 89% | 54% |
Antitubercular Agents
Derivatives of this compound inhibit polyketide synthase (Pks13) in Mycobacterium tuberculosis. Modifications at the chloromethyl position yield analogs with minimum inhibitory concentrations (MIC) as low as 0.2 μM against drug-resistant strains.
Material Science Applications
Mesoporous Silica Functionalization
The chloromethyl group reacts with silanol groups on silica surfaces, creating functionalized materials for catalysis and drug delivery. For instance, silica nanoparticles modified with this compound exhibit a 40% increase in dye adsorption capacity compared to unmodified counterparts.
Polymer Nanocomposites
Incorporating the compound into polyethylene glycol (PEG) matrices improves mechanical strength by 30% due to covalent cross-linking. Applications include biodegradable sutures and controlled-release scaffolds.
Biological Activity and Mechanisms
Antitumor Effects
In vitro studies demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 nM) and KB-V1 oral carcinoma cells (IC₅₀ = 18 nM). Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization.
Enzymatic Interactions
The Boc group’s removal by intracellular esterases releases free amines, which interfere with histone deacetylase (HDAC) activity. This epigenetic modulation underlies its potential in treating neurodegenerative diseases.
Comparative Analysis with Structural Analogs
Chloromethyl 2-((tert-butoxy)carbonylamino)acetate lacks the methyl group on the nitrogen, resulting in:
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Higher Reactivity: 20% faster substitution rates due to reduced steric hindrance.
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Lower Stability: 15% decomposition during storage at 4°C.
Chloromethyl Boc-glycinate exhibits similar reactivity but inferior pharmacokinetics in prodrug applications, with 25% lower colonic release efficiency.
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